molecular formula C9H7N3S2 B157975 7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-amine CAS No. 10023-29-7

7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-amine

Cat. No.: B157975
CAS No.: 10023-29-7
M. Wt: 221.3 g/mol
InChI Key: LINJMDWVMVEFLA-UHFFFAOYSA-N
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Description

7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-amine is a heterocyclic compound that features a fused ring system containing both thiazole and benzothiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been studied for their anti-tubercular properties and their potential to inhibit the dpre1 enzyme .

Mode of Action

tuberculosis . The compound may interact with its targets, leading to changes that inhibit the growth of the bacteria.

Biochemical Pathways

tuberculosis .

Result of Action

tuberculosis , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-amine typically involves the condensation of appropriate thiazole and benzothiazole precursors under specific reaction conditions. One common method involves the use of a Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Another approach includes the use of microwave irradiation and one-pot multicomponent reactions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or benzothiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce various functional groups onto the thiazole or benzothiazole rings, leading to a diverse array of derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-amine include other thiazole and benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties. These properties contribute to its diverse reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S2/c1-4-11-5-2-3-6-8(7(5)13-4)14-9(10)12-6/h2-3H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINJMDWVMVEFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10023-29-7
Record name 7-methyl-benzo[1,2-d:4,3-d']bisthiazol-2-ylamine
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